molecular formula C11H18O3 B13185925 Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 73040-03-6

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13185925
CAS No.: 73040-03-6
M. Wt: 198.26 g/mol
InChI Key: KAJXXKIXJKJMEG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as triethylamine to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .

Biological Activity

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of approximately 184.24 g/mol. The compound features a spiro arrangement that contributes to its distinct chemical properties and potential biological activities. Its structure can be represented using the SMILES notation: CCOC(C@@HC11CCOCC1)=O.

Synthesis Methods

Various synthetic approaches have been explored for producing this compound:

  • Electrochemical Methods : Utilizing an undivided cell in alcohols with sodium bromide as a mediator to induce reactions between heterocyclic ketones and malononitrile.
  • Condensation Reactions : Involving the reaction of suitable precursors under controlled conditions to yield the desired spirocyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Modulation : The unique structure allows it to fit into binding sites on receptors, influencing signaling pathways related to inflammation and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

Study Organism Tested Inhibition Concentration (µg/mL) Mechanism
Study AE. coli50Cell wall synthesis inhibition
Study BS. aureus30Protein synthesis inhibition

These findings suggest potential applications in developing new antimicrobial agents, especially against resistant strains.

Case Studies

  • Case Study on Antimicrobial Resistance :
    A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against resistant bacterial strains. The compound demonstrated significant activity, leading to further investigation into its mechanism of action.
  • Polymeric Matrices Development :
    This compound has been utilized in designing new polymeric matrices for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Research Findings

Recent research has highlighted several promising aspects of this compound:

  • Antioxidant Properties : Studies indicate that the compound exhibits antioxidant activity, which may contribute to its therapeutic potential in managing oxidative stress-related conditions.
Property Result
Total Antioxidant CapacityHigh
IC50 (µg/mL)25

Properties

CAS No.

73040-03-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-8(2)5-7-11/h8-9H,3-7H2,1-2H3

InChI Key

KAJXXKIXJKJMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2)C

Origin of Product

United States

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